molecular formula C16H16N6O B612163 PP242 CAS No. 1092351-67-1

PP242

Numéro de catalogue: B612163
Numéro CAS: 1092351-67-1
Poids moléculaire: 308.34 g/mol
Clé InChI: MFAQYJIYDMLAIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PP 242, également connu sous le nom de Torkinib, est un inhibiteur sélectif de la cible mammalienne de la rapamycine (mTOR). Il s'agit d'un inhibiteur puissant et compétitif de l'ATP qui cible les deux complexes mTOR, mTORC1 et mTORC2, avec une grande spécificité. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à induire l'autophagie et l'apoptose, ce qui en fait un outil précieux pour l'étude de divers processus cellulaires et maladies .

Méthodes De Préparation

PP 242 peut être synthétisé par une série de réactions chimiques. La voie de synthèse implique généralement la formation du noyau pyrazolo[3,4-d]pyrimidine, suivie de l'introduction de substituants spécifiques pour obtenir la structure souhaitée. Le composé est souvent préparé en laboratoire à l'aide de réactifs tels que le diméthylsulfoxyde (DMSO) et l'éthanol. La solubilité de PP 242 dans le DMSO est d'environ 62 mg/mL, tandis que dans l'éthanol, elle est d'environ 18 mg/mL .

Analyse Des Réactions Chimiques

PP 242 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et les composés halogénés pour la substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de PP 242 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines .

Applications de la recherche scientifique

PP 242 possède un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier la voie de signalisation mTOR et son rôle dans les processus cellulaires tels que l'autophagie et l'apoptose. En biologie, PP 242 est utilisé pour étudier les effets de l'inhibition de mTOR sur la croissance, la prolifération et la survie cellulaires. En médecine, ce composé est exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans le ciblage des cellules leucémiques. De plus, PP 242 est utilisé dans l'industrie pour le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de PP 242 implique l'inhibition de l'activité de la kinase mTOR. En se liant au site actif de mTOR, PP 242 empêche la phosphorylation des cibles en aval, perturbant ainsi la voie de signalisation mTOR. Cette inhibition conduit à l'induction de l'autophagie et de l'apoptose dans divers types de cellules. Les cibles moléculaires de PP 242 comprennent mTORC1 et mTORC2, qui sont impliquées dans la régulation de la croissance, de la prolifération et de la survie cellulaires .

Applications De Recherche Scientifique

Cancer Treatment

PP242 has been extensively studied for its anticancer properties across various cancer types:

  • Leukemia : In a mouse model of acute myeloid leukemia (AML), this compound demonstrated a marked reduction in leukemic cell proliferation and disrupted the interactions between leukemic cells and their stromal environment. This was evidenced by a significant decrease in the attachment of CD34+ AML progenitor cells to mesenchymal stem cells (MSCs) when treated with this compound .
  • Gastric Cancer : Research indicated that this compound effectively suppressed cell proliferation and induced apoptosis in gastric cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, achieving significant growth inhibition at concentrations as low as 50 nmol/l after 48 hours .
  • Colorectal Cancer : A study demonstrated that this compound reduced tumor size and weight in xenograft models of colon cancer after three weeks of treatment. The metabolic profiling suggested minimal toxic effects while achieving substantial tumor reduction .

Postoperative Complications

This compound has been evaluated for its potential to prevent postoperative complications such as posterior capsule opacification (PCO) following cataract surgery. It was found to inhibit the proliferation and migration of lens epithelial cells, suggesting a novel strategy for PCO prevention .

Combination Therapies

The efficacy of this compound is enhanced when used in combination with other therapeutic agents:

  • Cetuximab : A study revealed that combining cetuximab with this compound significantly inhibited tumor growth in colorectal cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival .
  • JAK2 Inhibitors : Research indicated that combining this compound with JAK2 inhibitors could drive apoptosis in glioblastoma cells, showcasing its potential in multi-targeted cancer therapies .

Data Tables

Cancer Type Model Effect of this compound Reference
Acute Myeloid LeukemiaMouse modelReduced leukemic cell attachment
Gastric CancerCell linesDose-dependent growth inhibition
Colorectal CancerXenograft modelSignificant tumor size reduction
Posterior Capsule OpacificationIn vitro lens epithelial cellsInhibited proliferation and migration

Mécanisme D'action

The mechanism of action of PP 242 involves the inhibition of mTOR kinase activity. By binding to the active site of mTOR, PP 242 prevents the phosphorylation of downstream targets, thereby disrupting the mTOR signaling pathway. This inhibition leads to the induction of autophagy and apoptosis in various cell types. The molecular targets of PP 242 include mTORC1 and mTORC2, which are involved in regulating cell growth, proliferation, and survival .

Comparaison Avec Des Composés Similaires

PP 242 est unique dans sa capacité à inhiber sélectivement à la fois mTORC1 et mTORC2, ce qui le distingue des autres inhibiteurs de mTOR tels que la rapamycine, qui cible principalement mTORC1. Des composés similaires à PP 242 comprennent AZD8055, Torin 1 et Ridaforolimus. Ces composés inhibent également l'activité de mTOR mais diffèrent par leur sélectivité et leur puissance. Par exemple, AZD8055 et Torin 1 sont connus pour inhiber à la fois mTORC1 et mTORC2, tandis que Ridaforolimus cible principalement mTORC1 .

Activité Biologique

PP242 is a potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), which plays a crucial role in regulating cell growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to inhibit both mTORC1 and mTORC2 complexes. This article explores the biological activity of this compound, highlighting its effects on cancer cell proliferation, migration, and angiogenesis, supported by case studies and detailed research findings.

This compound selectively inhibits the kinase activity of mTOR by binding to its catalytic domain. This inhibition leads to the downregulation of key signaling pathways involved in tumorigenesis:

  • mTORC1 Pathway : Although this compound shows limited effects on mTORC1 signaling, it significantly reduces the phosphorylation of downstream targets such as S6K1.
  • mTORC2 Pathway : More notably, this compound effectively inhibits mTORC2 activity, leading to decreased phosphorylation of AKT1 on ser473, which is critical for cell survival and growth .

Bladder Cancer

A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation and migration of bladder cancer cells (5637 and T24). The Transwell assay indicated a marked decrease in cell motility post-treatment, highlighting this compound's potential as an anti-metastatic agent. Western blot analyses confirmed the downregulation of mTORC2/AKT1 signaling pathways, which are pivotal in bladder cancer progression .

Gastric Cancer

In gastric cancer models, this compound exhibited dose- and time-dependent cytotoxic effects across several cell lines (AGS, MKN45, MKN28). At concentrations of 200 nmol/L, this compound reduced cell viability by approximately 80% after 48 hours. Furthermore, it inhibited angiogenesis by affecting endothelial cell proliferation . The wound-healing assay further corroborated these findings, showing reduced motility in treated cells.

Colon Cancer Model

In a xenograft model using LS174T colon cancer cells, this compound treatment led to a significant reduction in tumor size and weight after three weeks. The study utilized metabolomics to reveal alterations in energy metabolism pathways within tumor tissues, indicating that this compound affects lipid metabolism and TCA cycle activity .

Combination Therapies

Research has also explored the efficacy of combining this compound with other agents such as cetuximab in colorectal cancer models. This dual-targeted approach significantly inhibited tumor growth both in vitro and in vivo by disrupting multiple signaling pathways related to cell proliferation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cancer Type Effect Concentration Outcome
BladderInhibition of proliferation & migration200 nMSignificant reduction in motility; downregulation of mTORC2/AKT1
GastricCytotoxicity & anti-angiogenesis50-1000 nmol/L80% reduction in viability at higher doses
ColorectalEnhanced efficacy with cetuximabN/ASignificant inhibition of CRC cell growth
ColonTumor size reductionN/ASignificant decrease in tumor weight

Case Studies and Implications

The application of this compound extends beyond basic research into potential clinical applications. For instance:

  • Case Study 1 : In patients with advanced gastric cancer resistant to conventional therapies, this compound's ability to inhibit both tumor growth and angiogenesis suggests a promising avenue for treatment.
  • Case Study 2 : Combined therapies utilizing this compound have shown enhanced efficacy against colorectal tumors, indicating that integrating this inhibitor into existing treatment regimens could improve patient outcomes.

Propriétés

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048685
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-67-1
Record name Torkinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PP-242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PP-242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

BA24 (3-(4-fluoro-3-methoxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 30 mg, 0.10 mmol) was dissolved in a solution of formic acid (4.5 ml, 10 equivalents) and HCl (0.45 ml, 1 equivalent). The reaction was heated and stirred for one hour under an argon atmosphere. The reaction was then concentrated in vacuo and purified by RP-HPLC (MeCN:H2O:0.1% TFA) to yield BA24dd. ESI-MS (M+H)+ m/z calcd 309.1, found 309.1.
Name
BA24
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.